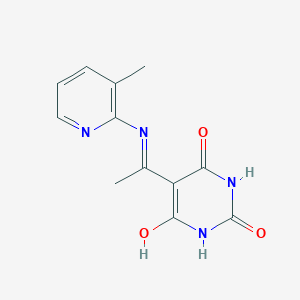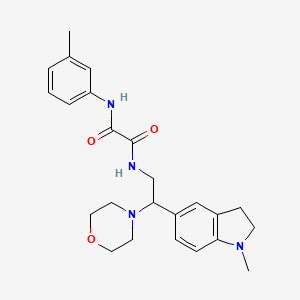![molecular formula C16H16N4O2S2 B2541289 1-Morpholino-2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanon CAS No. 671199-69-2](/img/structure/B2541289.png)
1-Morpholino-2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a morpholine ring, a triazolothiazole moiety, and a phenyl group
Wissenschaftliche Forschungsanwendungen
- Forscher haben neue 1,2,4-Triazol-Derivate, einschließlich der hier behandelten Verbindung, synthetisiert und ihre zytotoxischen Aktivitäten gegen menschliche Krebszelllinien wie MCF-7, Hela und A549 untersucht .
- Molekulare Docking-Studien haben die Bindungsmodi dieser Derivate innerhalb des aktiven Zentrums des Aromatase-Enzyms untersucht, einem potenziellen Ziel für die Krebsbehandlung .
- Obwohl dies nicht direkt mit Krebs zusammenhängt, haben molekulare Docking-Studien die Fähigkeit dieser Verbindungen untersucht, an Lanosterol 14α-Demethylase (CYP51) zu binden, einem molekularen Ziel für Azol-Antifungalmittel .
- Vergleichende Studien zum Einfluss verschiedener energetischer Einheiten innerhalb von 1,2,4-Triazol-Derivaten wurden durchgeführt, einschließlich IR-, Raman- und mehrkerniger NMR-Spektroskopie .
- Seine Fähigkeit, Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen zu bilden, trägt zu verbesserter Pharmakokinetik und pharmakologischen Eigenschaften bei .
Antitumor-Eigenschaften
Aromatase-Hemmung
Antifungal-Potenzial
Strukturelle und energetische Eigenschaften
Heterozyklische Pharmakophore
Nanomolare Zytotoxizität
Wirkmechanismus
Target of Action
The primary targets of 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone are likely to be cancer cells . This compound is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties
Mode of Action
This is a common characteristic of heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring present in this compound .
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in this compound may contribute to improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is likely to be cytotoxic activity against cancer cells . In a study of similar 1,2,4-triazole derivatives, some compounds showed promising cytotoxic activity against the Hela cell line .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUQFYSBSTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
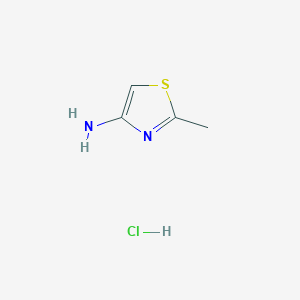
![5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)
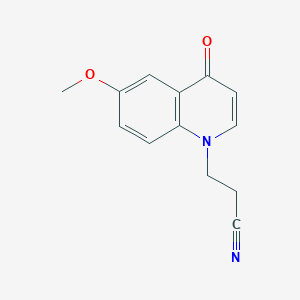
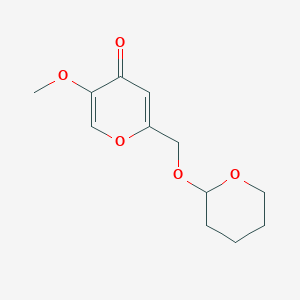
![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)
![3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2541219.png)
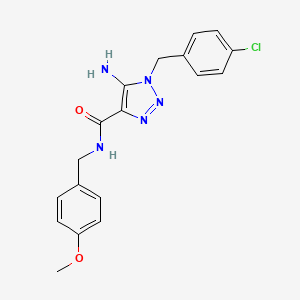

![14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2541223.png)
